Bicyclo[2.1.1]hexane-2-thiol
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Overview
Description
Bicyclo[211]hexane-2-thiol is a sulfur-containing bicyclic compound characterized by its unique structural framework The bicyclo[211]hexane core consists of two fused cyclopropane rings, creating a highly strained and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane-2-thiol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which forms the bicyclic core. This reaction is often catalyzed by light and can be performed under mild conditions . Another approach involves the catalytic alkene insertion, which allows for the formation of substituted bicyclo[2.1.1]hexanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2+2] cycloaddition process. The use of efficient catalysts and optimized reaction conditions can enhance yield and scalability .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Bicyclo[2.1.1]hexane-2-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The rigid bicyclic structure can influence the compound’s binding affinity and specificity for certain targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound used as a bioisostere for benzene rings.
Bicyclo[2.2.1]heptane:
Uniqueness
Bicyclo[2.1.1]hexane-2-thiol stands out due to its unique combination of a strained bicyclic core and a reactive thiol group. This combination offers distinct reactivity and potential for diverse applications in chemistry, biology, and industry .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-2-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKBHJXSAGHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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